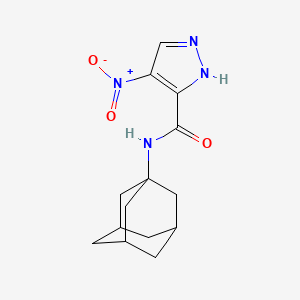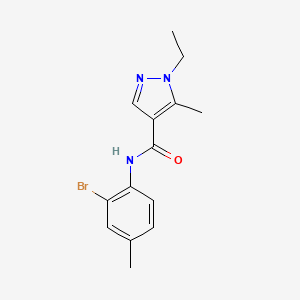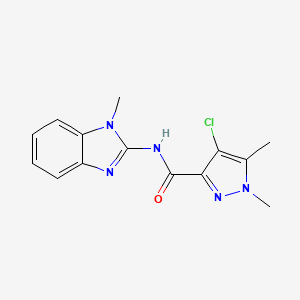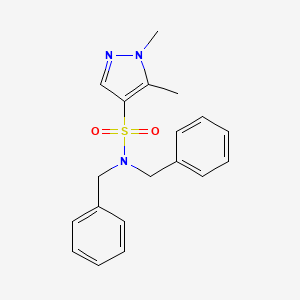
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group, an oxoethyl group, and a 3-nitrobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(4-Aminophenyl)-2-oxoethyl 3-nitrobenzoate.
Reduction: 3-Nitrobenzoic acid and 2-(4-chlorophenyl)-2-oxoethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate: Similar structure but with a methyl group instead of chlorine.
2-(4-Fluorophenyl)-2-oxoethyl 3-nitrobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes. Additionally, the combination of the oxoethyl and nitrobenzoate groups provides a versatile scaffold for further chemical modifications and functionalization.
Eigenschaften
Molekularformel |
C15H10ClNO5 |
|---|---|
Molekulargewicht |
319.69 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-nitrobenzoate |
InChI |
InChI=1S/C15H10ClNO5/c16-12-6-4-10(5-7-12)14(18)9-22-15(19)11-2-1-3-13(8-11)17(20)21/h1-8H,9H2 |
InChI-Schlüssel |
GOABHUPOLXUCHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate](/img/structure/B10893958.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B10893961.png)

![{4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B10893975.png)
methanone](/img/structure/B10893979.png)
![(16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol](/img/structure/B10893984.png)
![Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone](/img/structure/B10893985.png)
![methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10893999.png)



![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B10894018.png)
![[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B10894039.png)

